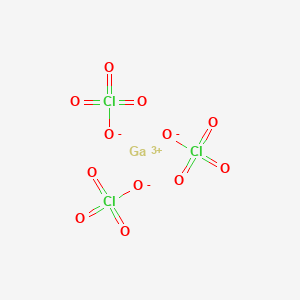![molecular formula C48H66O2 B100935 4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl CAS No. 18434-08-7](/img/structure/B100935.png)
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of complex organic structures with aromatic cores. For instance, the paper titled "Crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid)" discusses the synthesis of a dicarboxylic acid containing a mesogenic core, which is a structure related to the quaterphenyl core of the target compound . The synthesis likely involves the formation of ether linkages and the introduction of butyloctyl side chains, which could be achieved through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been determined using crystallography. For example, the crystal and molecular structure of a biphenylene derivative was determined at room temperature, revealing the presence of molecules with two different conformations in the unit cell . This suggests that the target compound may also exhibit conformational isomerism, with the potential for different dihedral angles between aromatic rings.
Chemical Reactions Analysis
The chemical reactions involving compounds with aromatic cores and ether linkages typically include the formation and modification of these functional groups. The synthesis of polyimides based on aromatic amines, as described in the second paper, involves a two-stage procedure that could be adapted for the synthesis of the target compound . The reactions may include steps such as etherification, amidation, and esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for inferring the properties of the target compound. The polyimides synthesized from aromatic amines exhibit noncrystalline structures, excellent solubility in polar organic solvents, and high thermal stability . These properties suggest that the target compound may also possess similar characteristics, such as solubility in organic solvents and thermal stability, which are important for its potential applications in materials science.
Scientific Research Applications
Neutron Scintillator in Laser Fusion Experiments
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl (BBQ) dye, when dissolved in xylene and enriched with oxygen, is an effective neutron scintillator for time-of-flight (TOF) measurement in laser fusion experiments. It demonstrates a fast decay component and negligible afterglow, enabling the discrimination between nuclear fusion-generated neutrons and X-rays, crucial in fast ignition experiments with intense X-ray bursts (Nagai et al., 2011).
Fluorescence Quenching Study
The fluorescence quenching of the laser dye 4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl (BIBUQ) by carbon tetrachloride was studied in different solvent mixtures. This study provided insights into the quenching process and the dynamic and static components of the Stern-Volmer plot, contributing to a deeper understanding of fluorescence quenching mechanisms (Kadadevarmath et al., 2014).
Synthesis and Properties of Terphenyl- and Quaterphenyl-Based Chiral Diesters
A new synthetic approach for chiral terphenyl- and quaterphenyl-based diesters was developed and optimized. This approach allows the synthesis of laterally substituted oligophenyl diesters with good yield, offering potential applications in liquid crystalline host mixtures and as chiral dopants for generating cholesteric and blue phase materials (Kula et al., 2013).
Electrochemical and Optical Properties in Poly(aryl ether)s
The synthesis and characterization of two novel poly(aryl ether)s, consisting of alternate isolated chromophores with quaterphenyl segments, revealed their good solubility in organic solvents, high thermal stability, and distinct UV/vis and photoluminescent spectra. These properties suggest their potential use in electronic and optical applications (Hwang & Chen, 2001).
Metal–Organic Frameworks Construction
Research involving biphenyl-based tetracarboxylate ligands and flexible bis(imidazole) ligands led to the hydrothermal synthesis of six new metal–organic frameworks. These compounds, featuring different structural dimensions, demonstrate the significant role of ligands in constructing complex metal–organic frameworks, relevant in catalysis and material science (Sun et al., 2010).
Safety And Hazards
The compound is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person .
properties
IUPAC Name |
1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H66O2/c1-5-9-13-15-19-39(17-11-7-3)37-49-47-33-29-45(30-34-47)43-25-21-41(22-26-43)42-23-27-44(28-24-42)46-31-35-48(36-32-46)50-38-40(18-12-8-4)20-16-14-10-6-2/h21-36,39-40H,5-20,37-38H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYWQXLJYRYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)OCC(CCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939825 | |
| Record name | 1~4~,4~4~-Bis[(2-butyloctyl)oxy]-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'''-Bis((2-butyloctyl)oxy)-1,1':4',1'':4'',1'''-quaterphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11589 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl | |
CAS RN |
18434-08-7 | |
| Record name | 4,4′′′-Bis(2-butyloctyloxy)-p-quaterphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18434-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'''-Bis((2-butyloctyl)oxy)-1,1':4',1'':4'',1'''-quaterphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018434087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1~4~,4~4~-Bis[(2-butyloctyl)oxy]-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'''-bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'''-BIS((2-BUTYLOCTYL)OXY)-1,1':4',1'':4'',1'''-QUATERPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97212LUM7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)



![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)




